1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one

Description

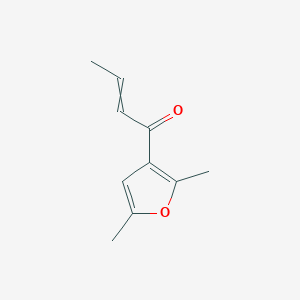

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is a ketone derivative featuring a furan ring substituted with methyl groups at the 2- and 5-positions, conjugated to a butenone moiety. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

57248-20-1 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

1-(2,5-dimethylfuran-3-yl)but-2-en-1-one |

InChI |

InChI=1S/C10H12O2/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3 |

InChI Key |

SQLVCYUAUHRKRF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)C1=C(OC(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol. The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a fundamental approach for synthesizing chalcones on a larger scale due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products

Oxidation: Epoxides or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s furan ring and butenone moiety allow it to participate in electron transfer reactions, making it a potential candidate for photophysical applications. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

*Calculated based on formula.

Key Observations:

Heterocycle Influence: The thiophene analog () replaces oxygen with sulfur, enhancing aromaticity and stability due to sulfur’s larger atomic size and polarizability. This is reflected in its crystalline structure and precise bond-length data (mean C–C = 0.004 Å) .

Functional Group Effects :

- The pyrrolidine-substituted analog () introduces a secondary amine, likely improving solubility in protic solvents. However, its discontinued status suggests synthesis challenges or instability .

- The amine derivative () replaces the ketone with a basic amine group, drastically altering polarity and enabling salt formation, which could enhance bioavailability in pharmaceutical contexts .

Electronic and Steric Properties: The nitro group in the thiophene analog () is strongly electron-withdrawing, which may stabilize the α,β-unsaturated ketone through resonance but reduce nucleophilic attack susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.